molecular formula C16H24N2O3 B12446880 tert-Butyl (1-(4-(hydroxymethyl)phenyl)pyrrolidin-3-yl)carbamate

tert-Butyl (1-(4-(hydroxymethyl)phenyl)pyrrolidin-3-yl)carbamate

Cat. No.: B12446880
M. Wt: 292.37 g/mol
InChI Key: OJGHGZBOMCWACD-UHFFFAOYSA-N
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Description

tert-Butyl (1-(4-(hydroxymethyl)phenyl)pyrrolidin-3-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a pyrrolidine ring, and a phenyl group with a hydroxymethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(4-(hydroxymethyl)phenyl)pyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(4-(hydroxymethyl)phenyl)pyrrolidin-3-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

tert-Butyl (1-(4-(hydroxymethyl)phenyl)pyrrolidin-3-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (1-(4-(hydroxymethyl)phenyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (1-(4-(hydroxymethyl)phenyl)pyrrolidin-3-yl)carbamate is unique due to the presence of the hydroxymethyl group on the phenyl ring, which can undergo specific chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

tert-butyl N-[1-[4-(hydroxymethyl)phenyl]pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)17-13-8-9-18(10-13)14-6-4-12(11-19)5-7-14/h4-7,13,19H,8-11H2,1-3H3,(H,17,20)

InChI Key

OJGHGZBOMCWACD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=CC=C(C=C2)CO

Origin of Product

United States

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